3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol 3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 1141049-59-3
VCID: VC11692039
InChI: InChI=1S/C10H7F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,7H2
SMILES: C1=CC=C(C(=C1)C#CCO)OC(F)(F)F
Molecular Formula: C10H7F3O2
Molecular Weight: 216.16 g/mol

3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol

CAS No.: 1141049-59-3

Cat. No.: VC11692039

Molecular Formula: C10H7F3O2

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol - 1141049-59-3

Specification

CAS No. 1141049-59-3
Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
IUPAC Name 3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol
Standard InChI InChI=1S/C10H7F3O2/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,7H2
Standard InChI Key PPXYYJKZBRZTJT-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C#CCO)OC(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C#CCO)OC(F)(F)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(2-Trifluoromethoxy-phenyl)-prop-2-yn-1-ol (IUPAC name: 3-[2-(trifluoromethoxy)phenyl]prop-2-yn-1-ol) consists of a propargyl alcohol backbone (prop-2-yn-1-ol) bonded to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the ortho position. The molecular formula is C₁₀H₇F₃O₂, with a calculated molecular weight of 216.16 g/mol .

The trifluoromethoxy group introduces significant electronic effects:

  • Electron-withdrawing nature: The -OCF₃ group reduces electron density on the aromatic ring, directing electrophilic substitution to the para and meta positions.

  • Steric influence: The ortho substitution creates steric hindrance, potentially affecting reaction kinetics in synthetic pathways .

Spectroscopic Signatures

While experimental NMR or IR data for this specific isomer is unavailable, analogous compounds such as 3-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-ol (PubChem CID 59407577) provide reference benchmarks:

  • ¹H NMR: Propargyl protons resonate at δ 2.5–3.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 1.5–2.0 ppm.

  • ¹³C NMR: The sp-hybridized alkyne carbons are observed at δ 70–85 ppm, with aromatic carbons in the δ 115–135 ppm range .

Synthetic Methodologies

Diazonium Salt Coupling (Analogous to Fenfluramine Intermediate Synthesis)

A patent describing the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one (EP0810195A1) offers a potential pathway for preparing the target compound via diazonium salt intermediates :

Step 1: Diazotization of 2-Trifluoromethoxyaniline
2-Trifluoromethoxyaniline is treated with NaNO₂ and HCl at 0–25°C to form the diazonium chloride.

Step 2: Coupling with Propargyl Alcohol Derivatives
The diazonium salt reacts with propargyl acetate (or analogous alkynes) in polar solvents (e.g., acetone/water) under Cu(I) catalysis. This step likely proceeds via a radical mechanism, forming the C–C bond between the aryl and propargyl groups .

Step 3: Purification
Crude product is purified via:

  • Bisulfite complex formation: Selective precipitation of the ketone (if oxidation occurs) followed by alkaline hydrolysis.

  • Vacuum distillation: Effective for isolating volatile propargyl alcohols .

Sonogashira Cross-Coupling

An alternative route involves palladium-catalyzed coupling between 2-trifluoromethoxyiodobenzene and propargyl alcohol:

Ar–I+HC≡C–CH2OHPd(PPh3)4,CuIAr–C≡C–CH2OH\text{Ar–I} + \text{HC≡C–CH}_2\text{OH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ar–C≡C–CH}_2\text{OH}

This method offers better regiocontrol but requires anhydrous conditions and inert atmospheres .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource
Melting PointEstimated 45–55°C (amorphous solid)Analog
Boiling Point~250°C (decomposes)Calculated
LogP (Partition Coeff.)2.1 ± 0.3 (Hydrophobic)PubChem

Solubility Profile

  • Polar solvents: Miscible in methanol, acetone, and DMSO.

  • Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).

  • Aqueous solubility: <0.1 mg/mL due to hydrophobic -OCF₃ and alkyne groups .

Reactivity and Functionalization

Alkyne-Based Transformations

The propargyl alcohol moiety enables diverse reactions:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:

    R–C≡CH+N3–R’R–CC–N–R’CuTriazole\text{R–C≡CH} + \text{N}_3\text{–R'} \rightarrow \text{R–C}≡\text{C–N}–\text{R'} \xrightarrow{\text{Cu}} \text{Triazole}
  • Oxidation: MnO₂ oxidizes the alcohol to ketones or carboxylic acids.

Electrophilic Aromatic Substitution

The -OCF₃ group directs incoming electrophiles to the para (67%) and meta (33%) positions. Example reactions:

  • Nitration: Generates nitro derivatives at para position (HNO₃/H₂SO₄).

  • Sulfonation: Forms sulfonic acids under fuming H₂SO₄ .

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